
Cyclohexane, 1,3-bis(methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of cyclohexane where two methylene groups are attached at the 1 and 3 positions of the cyclohexane ring
Méthodes De Préparation
The synthesis of cyclohexane, 1,3-bis(methylene)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde in the presence of a base to form the corresponding bis(methylene) derivative . Another method includes the use of bromomethanesulfonyl bromide as a reagent to introduce the methylene groups onto the cyclohexane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Cyclohexane, 1,3-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the methylene groups into methyl groups, resulting in a more saturated cyclohexane derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Cyclohexane, 1,3-bis(methylene)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate for investigating biochemical pathways.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for drug development.
Mécanisme D'action
The mechanism by which cyclohexane, 1,3-bis(methylene)- exerts its effects depends on the specific application. In chemical reactions, the methylene groups act as reactive sites for various transformations. In biological systems, the compound may interact with enzymes or other molecular targets, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Cyclohexane, 1,3-bis(methylene)- can be compared with other similar compounds such as:
Cyclohexane, 1,2-bis(methylene)-: This compound has methylene groups at the 1 and 2 positions, resulting in different reactivity and properties.
Cyclohexane, 1,4-bis(methylene)-: With methylene groups at the 1 and 4 positions, this compound exhibits unique chemical behavior compared to the 1,3-derivative.
Methylcyclohexane: A simpler derivative with a single methyl group, used as a solvent and in organic synthesis.
Propriétés
Numéro CAS |
52086-82-5 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
1,3-dimethylidenecyclohexane |
InChI |
InChI=1S/C8H12/c1-7-4-3-5-8(2)6-7/h1-6H2 |
Clé InChI |
CTDOPUVVTOMREJ-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCCC(=C)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


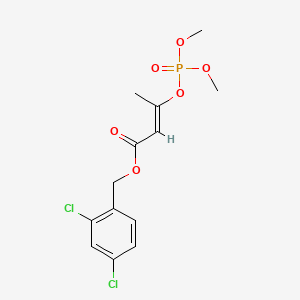
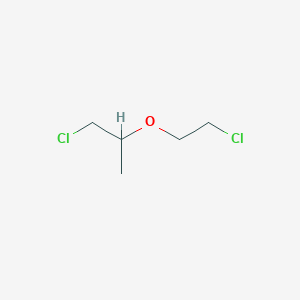
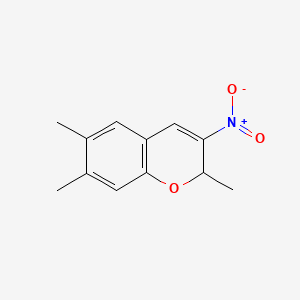
![1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13942629.png)



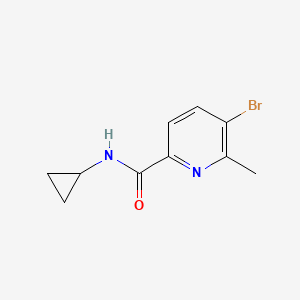



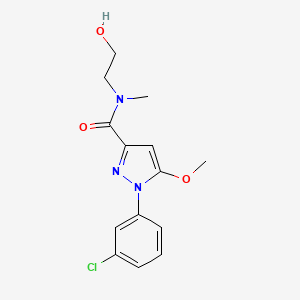

![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
